2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide
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Overview
Description
2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide is an organic compound with a complex structure that includes both nitro and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method starts with the nitration of 4-methylacetanilide to introduce nitro groups at the 3 and 5 positions. This is followed by the hydrolysis of the acetamide group to form the corresponding amine, which is then reacted with 3,5-dinitrobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and amide formation to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-[(4-Methylphenyl)amino]-3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[(4-Carboxyphenyl)amino]-3,5-dinitrobenzamide.
Scientific Research Applications
2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)amino]-3,5-diaminobenzamide: Similar structure but with amine groups instead of nitro groups.
2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-[(4-Methylphenyl)amino]-3,5-dinitrobenzyl alcohol: Similar structure but with an alcohol group instead of an amide group.
Uniqueness
2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12N4O5 |
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Molecular Weight |
316.27 g/mol |
IUPAC Name |
2-(4-methylanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H12N4O5/c1-8-2-4-9(5-3-8)16-13-11(14(15)19)6-10(17(20)21)7-12(13)18(22)23/h2-7,16H,1H3,(H2,15,19) |
InChI Key |
BHVTVVWHCVAKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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